molecular formula C10H9ClN2O3 B1452928 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 408339-02-6

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B1452928
CAS No.: 408339-02-6
M. Wt: 240.64 g/mol
InChI Key: JHEMIGZRMCNGNU-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS: 1017779-82-6, molecular formula: C₁₁H₁₀ClN₂O₃) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a chlorine atom at position 5 and a 3,4-dimethoxyphenyl group at position 2. This compound is synthesized via nucleophilic substitution or cyclization reactions involving chloromethyl precursors and substituted amidoximes, achieving yields of ~77–78% under optimized conditions .

Its structural uniqueness lies in the combination of a chloro substituent (which increases electrophilicity) and the 3,4-dimethoxyphenyl group (which improves solubility and binding affinity in biological systems). These features make it a promising candidate for pharmacological applications, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name

5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEMIGZRMCNGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions and Variations:

Entry Reactants Conditions Notes
1 Amidoxime + Acyl chloride Pyridine or TBAF catalyst Moderate yields; formation of two products
2 Amidoxime + Carboxylic acid esters (methyl/ethyl) Coupling reagents (EDC, DCC, CDI, TBTU, T3P) Improved yields; purification challenges
3 Amidoxime + Carboxylic acid anhydrides Mild heating or room temp Moderate to good yields; sensitive to functional groups

The use of catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine enhances the efficiency of cyclization. However, harsh reaction conditions and purification difficulties are often reported.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the heterocyclization of amidoximes with acyl chlorides or esters, significantly reducing reaction times (minutes instead of hours) and improving yields.

  • Catalysts: NH4F/Al2O3, K2CO3, MgO, CH3COOH, KF
  • Advantages: Short reaction time, higher yields, reduced solvent volumes (green chemistry approach)
  • Example: Microwave-assisted reaction of aryl nitriles with hydroxylamine hydrochloride to form amidoximes, followed by cyclization to 1,2,4-oxadiazoles.

One-Pot Synthetic Procedures

Recent advances have introduced one-pot methods to streamline synthesis:

Method Reactants Conditions Yields (%) Notes
NaOH/DMSO superbase medium Amidoximes + methyl/ethyl esters Room temperature, 4–24 h 11–90 Simple purification; sensitive to –OH, –NH2 groups
Vilsmeier Reagent Activation Amidoximes + Carboxylic acids One-pot, mild conditions 61–93 Good to excellent yields; readily available reagents
gem-Dibromomethylarenes + Amidoximes Two-component reaction Longer reaction time; complex purification ~90 Excellent yields; limited by purification complexity

These methods offer improved operational simplicity and often better yields compared to classical approaches.

Tandem and Photoredox Catalyzed Methods

  • Tandem Reaction: Nitroalkenes with arenes and nitriles in presence of triflic acid (TfOH) yield 1,2,4-oxadiazoles rapidly (10 min) with excellent yields (~90%). However, the use of superacids limits substrate scope.
  • Photoredox Catalysis: Visible light-induced [3+2] cycloaddition of disubstituted 2H-azirines with nitrosoarenes using organic dye catalysts produces trisubstituted 1,2,4-oxadiazoles under green conditions. Yields are moderate (35–50%), and further optimization is ongoing.

Specific Considerations for 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

While direct literature on the preparation of this exact compound is limited, the general synthetic strategies for 3,5-disubstituted 1,2,4-oxadiazoles apply:

  • Starting Materials:

    • Amidoxime derived from 3,4-dimethoxybenzaldehyde or corresponding nitrile.
    • Acyl chloride or ester bearing the 5-chloro substituent.
  • Preferred Method:

    • Cyclization of the amidoxime with 5-chlorobenzoic acid derivatives or their activated esters under mild conditions.
    • Microwave-assisted synthesis could be employed to improve yield and reduce reaction time.
    • One-pot methods using NaOH/DMSO or Vilsmeier reagent activation may also be suitable for efficient synthesis.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime + 5-chlorobenzoyl chloride Pyridine, TBAF Moderate Established, straightforward Purification challenges, side-products
Amidoxime + Carboxylic Ester Amidoxime + 5-chlorobenzoic acid methyl/ethyl ester Coupling reagents (EDC, DCC, CDI) Moderate to good Mild conditions, versatile Sensitive to functional groups
Microwave-Assisted Cyclization Amidoxime + Acyl chloride/ester NH4F/Al2O3, K2CO3, MgO catalysts Good to excellent Fast, green chemistry approach Requires microwave equipment
One-Pot NaOH/DMSO Method Amidoxime + Carboxylic ester NaOH/DMSO, room temperature 11–90 Simple purification, mild Longer reaction times
Vilsmeier Reagent Activation Amidoxime + Carboxylic acid Vilsmeier reagent, one-pot 61–93 High yields, one-pot Reagent sensitivity
Tandem Nitroalkene Method Nitroalkenes + arenes + nitriles TfOH, short time ~90 Very fast, high yield Requires superacid-resistant substrates
Photoredox Catalysis 2H-Azirines + nitrosoarenes Visible light, organic dye catalyst 35–50 Green, mild conditions Moderate yields, optimization needed

Research Findings and Notes

  • The presence of electron-withdrawing groups such as chlorine at the 5-position enhances biological activity and may affect the reactivity during synthesis.
  • Purification of 1,2,4-oxadiazoles can be challenging due to by-products; thus, methods offering simple purification protocols are preferred.
  • Microwave-assisted and one-pot methods represent the forefront of efficient, environmentally friendly synthesis.
  • No direct reports of mechanochemical synthesis for this compound exist yet, but this emerging method holds promise for future greener synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Methoxy Positioning : The 3,4-dimethoxyphenyl group in the target compound confers better anti-inflammatory activity than the 3,5-dimethoxy analogue, likely due to optimized steric and electronic interactions with biological targets .
  • Chlorine vs. Chloromethyl : The 5-chloro substituent reduces metabolic degradation compared to chloromethyl derivatives, which are more reactive but less stable .

Anti-Inflammatory and Analgesic Activity

  • Target Compound : Derivatives with 3,4-dimethoxyphenyl groups exhibit 61.9% anti-inflammatory activity at 20 mg/kg (vs. 64.3% for indomethacin) and 70.6% analgesic activity at 25 mg/kg (vs. 63.2% for acetylsalicylic acid) .
  • Analogues :
    • 5-(4-Chlorophenyl)-1,3,4-oxadiazoles : Show moderate activity (59.5% anti-inflammatory), highlighting the superiority of 1,2,4-oxadiazoles in this context .
    • 3,5-Diaryl-1,2,4-oxadiazoles : Demonstrated tumor weight reduction in mice but lacked significant anti-inflammatory effects .

Antimicrobial and Antifungal Activity

  • Target Compound: Limited direct data, but analogues like 5-(chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole (CAS: 844498-80-2) show broad-spectrum antibacterial activity (MIC = 12.5–25 mg/mL) .
  • 3,4-Dimethoxy Derivatives : Enhanced activity against Staphylococcus aureus due to improved membrane penetration .

Biological Activity

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H9ClN2O3
  • CAS Number: 408339-02-6

The synthesis of this compound typically involves the cyclization of 3,4-dimethoxybenzohydrazide with chloroacetic acid in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) under reflux conditions. This method is optimized for both laboratory and industrial applications to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been explored extensively across various studies. The compound exhibits significant potential in several therapeutic areas:

Anticancer Activity

Several studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

  • A study evaluated various oxadiazole derivatives for their anticancer activity against multiple cancer cell lines. Among them, derivatives similar to this compound showed promising results with IC₅₀ values indicating effective growth inhibition .
Cell LineIC₅₀ (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class exhibit antimicrobial activity against a range of pathogens. The specific interactions and mechanisms through which this compound exerts its effects are still being elucidated but may involve inhibition of key enzymes or disruption of cellular processes in microbes .

The mechanism by which this compound functions involves interaction with various molecular targets:

  • Inhibition of Enzymes: The compound has shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylases (HDAC), which are critical in cancer progression and cell proliferation .

Study on Anticancer Efficacy

In a comprehensive study published in PubMed Central, a series of oxadiazole derivatives were screened for anticancer activity at a concentration of 105M10^{-5}M. Among these compounds:

  • Compound A exhibited a growth inhibition percentage (GP) of 95.70% against SNB-75 (CNS cancer) and UO-31 (renal cancer), demonstrating substantial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis between this compound and other oxadiazole derivatives reveals its unique position due to the presence of both chloro and dimethoxy groups. These modifications enhance its biological activity compared to simpler analogs.

Compound NameBiological Activity
This compoundAnticancer, Antimicrobial
5-Chloro-3-(phenyl)-1,2,4-oxadiazoleModerate Anticancer Activity
5-Chloro-3-(4-methoxyphenyl)-1,2,4-oxadiazoleLower Anticancer Potency

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, and what yields are typically achieved? A: The compound is commonly synthesized via cyclocondensation reactions. A representative method involves reacting substituted amidoximes with acyl chlorides in pyridine. For example, 3,4-dimethoxyphenylamidoxime reacts with chloroacetyl chloride under reflux to yield the target oxadiazole. Typical yields range from 65% to 78%, with purification via crystallization (water-ethanol mixtures). Structural confirmation is achieved using 1H^1H NMR (e.g., δ 7.96–8.03 ppm for aromatic protons) and ESI-MS (m/zm/z 229–245 for [M+H]+^+) .

Advanced Synthesis: Substituent Engineering Challenges

Q: How can researchers introduce diverse substituents to the 1,2,4-oxadiazole core, and what limitations exist? A: Substituent diversity is constrained by the reactivity of starting materials and competing pathways. For example, bis-1,2,4-oxadiazoles require specialized reagents like diaminoglyoxime and chloroacyl chlorides, but substituent flexibility remains limited . Unexpected products may arise, such as 1,2,4-oxadiazoles forming instead of furazans during glyoxime dehydration due to Beckmann rearrangements . Advanced strategies include microwave-assisted synthesis (e.g., 34–50% yields in 5 minutes) or Staudinger/aza-Wittig reactions for nitrogenous modifications .

Biological Activity Profiling

Q: What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are these evaluated? A: These derivatives exhibit antitumor, antimicrobial, and neuroprotective activities. For instance:

  • Antitumor : 3,5-Diaryl-1,2,4-oxadiazoles reduced tumor weight in mice by 40–60% and extended lifespan .
  • Antimicrobial : Derivatives with 3-(chloromethyl) groups showed MIC values of 19.5 µg/mL against Staphylococcus aureus, outperforming metronidazole .
  • Neuroprotection : 1,2,4-Oxadiazole-containing analogs demonstrated EC50_{50} = 254 nM in protecting neuronal cells from oxidative stress .
    Assays include disk diffusion (antibacterial), MTT (cytotoxicity), and glutamate-challenged HT22 cell models .

Analytical Characterization Challenges

Q: What spectroscopic techniques are critical for characterizing 1,2,4-oxadiazoles, and what pitfalls should researchers avoid? A: Key techniques:

  • 1H^1H NMR : Aromatic protons (δ 7.3–8.0 ppm) and chloromethyl groups (δ 4.7–4.8 ppm) confirm substitution .
  • 13C^{13}C NMR : Oxadiazole ring carbons appear at 149–154 ppm .
  • ESI-MS : [M+H]+^+ peaks validate molecular weight (e.g., m/zm/z 229 for C11H _{11}H _{10}ClNClN _{2}OO _{3} $) .
    Pitfalls : Thermal fragmentation during GC-MS analysis or misinterpretation of Beckmann rearrangement byproducts .

Addressing Synthetic Data Contradictions

Q: How should researchers resolve unexpected products, such as 1,2,4-oxadiazoles forming instead of furazans? A: Route-dependent outcomes are common. For example:

  • Route A (Glyoxime dehydration) : May yield 1,2,4-oxadiazoles if Beckmann rearrangements dominate.
  • Route B (Furoxan deoxygenation) : More reliable for furazan synthesis (>90% yields) .
    Troubleshooting involves switching to triethyl phosphite-mediated deoxygenation or optimizing reaction time/temperature .

Structure-Activity Relationship (SAR) Optimization

Q: How do substituents on the oxadiazole ring influence bioactivity, and what computational tools aid optimization? A: Key SAR insights:

  • Antibacterial activity : Electron-withdrawing groups (e.g., Cl) enhance potency, while bulky substituents reduce membrane permeability .
  • Enzyme inhibition : 5-Glucosylated 1,2,4-oxadiazoles inhibit glycogen phosphorylase (RMGPb) at µM levels, outperforming 1,3,4-oxadiazoles .
  • Neuroprotection : 2-Naphthyl derivatives improve activity due to π-π stacking with target proteins .
    Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while QSAR models optimize substituent patterns .

Mechanistic Insights into Antioxidant Activity

Q: How do diaryl groups enhance the antioxidant properties of 1,2,4-oxadiazoles? A: The 3,4-dimethoxyphenyl moiety scavenges radicals via electron donation, while the oxadiazole ring stabilizes radical intermediates. In assays:

  • ABTS+^+ scavenging : EC50_{50} values correlate with methoxy group positioning.
  • DNA protection : Derivatives inhibit AAPH-induced oxidation by 70–85% at 10 µM .
    Mechanistic studies use ESR spectroscopy to track radical quenching kinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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